molecular formula C8H4BrClN2 B1447076 4-Bromo-1-chloro-2,7-naphthyridine CAS No. 1588569-14-5

4-Bromo-1-chloro-2,7-naphthyridine

Cat. No.: B1447076
CAS No.: 1588569-14-5
M. Wt: 243.49 g/mol
InChI Key: LHGSESNVOYYPHA-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Synthesis Analysis

  • Multicomponent Reactions (MCR) : Trisubstituted 2-amino-1,8-naphthyridines have been synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate .
  • Friedländer Approach : Green strategies have been employed for the synthesis of 1,8-naphthyridines using the Friedländer approach .
  • Hydroamination of Terminal Alkynes Followed by Friedländer Cyclization : This method yields 1,8-naphthyridines .
  • Metal-Catalyzed Synthesis : Metal-catalyzed reactions have been explored for constructing these heterocycles .
  • Ring Expansion Reaction : The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation produces 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Molecular Structure Analysis

The molecular formula of 4-bromo-1-chloro-2,7-naphthyridine is C8H4BrClN2. Its 1H NMR spectrum reveals characteristic peaks corresponding to its structure .


Chemical Reactions Analysis

The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 leads to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones via cycloaddition and ring expansion with rearrangement .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Bromo-1-chloro-2,7-naphthyridine and its derivatives are primarily used in chemical synthesis and reactivity studies. Various research has explored the amination of bromo- and chloro-naphthyridines, revealing interesting mechanisms and products. For instance, the amination of 3-bromo- and 4-bromo-1,6-naphthyridine with potassium amide in liquid ammonia results in mixtures of amino derivatives, suggesting mechanisms involving the formation of didehydro-naphthyridine and addition-elimination processes (Czuba & Woźniak, 2010). Similar findings are reported for the reaction of 3‐bromo(chloro)‐1,7‐naphthyridine and 2-, 3- and 4-bromo (chloro)-1,8 naphthyridine with potassium amide (Plas, Woźniak, & Veldhuizen, 2010).

Moreover, differences in reactivity based on the position and type of halogens in naphthyridine structures are observed, offering routes for synthesizing various derivatives (Czuba & Woźniak, 2010).

Functionalization and Synthetic Applications

Functionalization of bromo-naphthyridines is a significant area of interest. Research demonstrates regioselective direct ring metalation of 4-bromobenzo[c][2,7]naphthyridine, providing a pathway to various heterocyclic natural products and analogs, and proving essential for the synthesis of pyridoacridine alkaloids (Melzer, Plodek, & Bracher, 2019). The copper-catalyzed amination of bromonaphthyridines at room temperature further underlines the versatility of these compounds in synthesizing functional, nonsymmetric diamido-naphthyridines (Anderson, Taylor, Zeller, & Zimmerman, 2010).

Bridging Ligands and Complex Formation

The use of naphthyridine derivatives in constructing bridging ligands and their corresponding complexes has been documented. The 1,5-naphthyridine molecule has been adapted into bidentate and tridentate ligands, leading to the formation of heteroleptic mono- and dinuclear Ru(II) complexes. These complexes exhibit varied long wavelength absorption and redox behavior, highlighting their potential in electronic and photonic applications (Singh & Thummel, 2009).

Safety and Hazards

  • Warning : Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-bromo-1-chloro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGSESNVOYYPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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